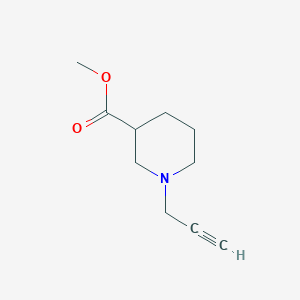

Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is an organic compound with the molecular formula C10H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a prop-2-yn-1-yl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate can be achieved through the N-alkylation of piperidine derivatives. One common method involves the reaction of methyl piperidine-3-carboxylate with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for industrial-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of appropriate catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methods:

Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate can be synthesized through several methods, often involving the reaction of piperidine derivatives with alkynes or appropriate reagents under controlled conditions. Common methods include:

- Alkyne Addition: The compound can be synthesized via the addition of propargyl bromide to piperidine derivatives.

- Esterification Reactions: The carboxylic acid derivative can be esterified using methyl chloroformate in the presence of a base like triethylamine.

Chemical Properties:

The compound is characterized by its piperidine ring structure, which contributes to its reactivity and interaction with biological targets. Its molecular weight is approximately 181.23 g/mol, and it exhibits properties typical of piperidine derivatives, such as basicity and nucleophilicity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structural similarity to biologically active compounds makes it a candidate for:

- Enzyme Inhibition Studies: It has been studied as a potential inhibitor of monoamine oxidases (MAOs), which are implicated in various neurological disorders. Selective inhibition of MAO-A and MAO-B isoforms by structural analogs has shown promising results in preclinical studies .

Biological Research

The compound's ability to interact with biological systems extends to:

- Receptor Ligands: Research indicates that derivatives of this compound may serve as ligands for neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Antimicrobial Activity: Some studies have reported that piperidine derivatives exhibit antimicrobial properties, suggesting that this compound may also possess such activities against specific pathogens .

Industrial Applications

In addition to its research applications, this compound is utilized in:

- Agrochemicals Production: The compound can be employed as an intermediate in the synthesis of agrochemicals, enhancing crop protection formulations.

- Specialty Chemicals: Its unique structure allows for modifications that yield specialty chemicals used in various industrial applications.

Mecanismo De Acción

The mechanism of action of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yl group can participate in covalent bonding with active site residues, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparación Con Compuestos Similares

Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate: Similar structure but with the carboxylate group at a different position.

Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Contains an indole ring instead of a piperidine ring.

Propargyl acrylate: Contains a propargyl group but with an acrylate ester instead of a piperidine carboxylate.

Uniqueness: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and binding properties. The presence of both a piperidine ring and a prop-2-yn-1-yl group provides a versatile scaffold for further chemical modifications and applications.

Actividad Biológica

Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor interactions. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the N-alkylation of piperidine derivatives. A common synthetic route involves the reaction of methyl piperidine-3-carboxylate with propargyl bromide in the presence of a base like sodium hydroxide, typically conducted in toluene under phase-transfer catalysis conditions.

The biological activity of this compound primarily stems from its interaction with various molecular targets, such as enzymes and receptors. The prop-2-yn-1-yl group can form covalent bonds with active site residues, leading to modulation or inhibition of enzyme activity. The piperidine ring enhances binding affinity through hydrophobic interactions and hydrogen bonding.

Enzyme Inhibition

This compound has been shown to exhibit significant enzyme inhibition properties. Notably, studies have highlighted its potential as a selective inhibitor for monoamine oxidases (MAO-A and MAO-B), which are important targets in treating neurological disorders such as depression and Parkinson's disease .

Table 1: Inhibition Potency Against MAO Isoforms

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Clorgyline (MAO-A inhibitor) | 0.0034 | >100 |

| Deprenyl (MAO-B inhibitor) | >100 | 0.012 |

The exact IC50 values for this compound against these isoforms are still to be determined but are anticipated to be competitive with known inhibitors based on structural similarities .

Receptor Binding

The compound's structural characteristics suggest that it may also interact with various receptors, potentially influencing neurotransmitter systems. Its design allows for interactions that could modulate synaptic transmission, making it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

Recent studies have explored the stereoselective activity of compounds related to Methyl 1-(prop-2-yn-1-yl)piperidine derivatives. For instance, research on similar piperidine compounds has demonstrated that geometric isomers can selectively inhibit different MAO isoforms, providing insights into how modifications at specific positions can influence biological activity .

Example Case Study: Selective Inhibition of MAO Isoforms

In a study examining various piperidine derivatives, it was found that compounds with specific substituents exhibited selective inhibition profiles towards MAO-A or MAO-B. The findings suggest that Methyl 1-(prop-2-yn-1-yl)piperidine derivatives could be tailored for selective therapeutic effects in treating conditions like anxiety or depression by modulating the activity of these enzymes .

Propiedades

IUPAC Name |

methyl 1-prop-2-ynylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-6-11-7-4-5-9(8-11)10(12)13-2/h1,9H,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCOYPCTFNKJQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.